2'-(3-Carboxamido-3-(trimethylammonio)propyl)-L-histidine
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Overview
Description
Diphthamide is a unique post-translationally modified histidine amino acid found in archaeal and eukaryotic elongation factor 2 (eEF2). This compound is named after the diphtheria toxin produced by the bacterium Corynebacterium diphtheriae, which targets diphthamide. Besides this toxin, it is also targeted by exotoxin A from Pseudomonas aeruginosa .
Preparation Methods
Diphthamide is biosynthesized from histidine and S-adenosyl methionine (SAM). The biosynthesis involves three main steps:
Transfer of 3-amino-3-carboxylpropyl group from SAM: This step is catalyzed by the DPH1-DPH4 protein complex.
Transfer of three methyl groups from SAM: This step involves the synthesis of diphthine, catalyzed by DPH5.
Amidation: The final step is the amidation of diphthine to diphthamide, catalyzed by DPH6 and DPH7
Chemical Reactions Analysis
Diphthamide undergoes several types of chemical reactions:
Oxidation: Diphthamide can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: Diphthamide can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Amidation: The amidation of diphthine to diphthamide is a key reaction in its biosynthesis
Common reagents and conditions used in these reactions include S-adenosyl methionine for methylation and ATP for the amidation step. The major product formed from these reactions is diphthamide itself .
Scientific Research Applications
Diphthamide has several scientific research applications:
Chemistry: Diphthamide is studied for its unique post-translational modification and its role in protein synthesis.
Biology: It is crucial for maintaining translational fidelity in eukaryotic cells.
Medicine: Diphthamide is the target of diphtheria toxin, making it significant in the study of infectious diseases.
Industry: While industrial applications are limited, the study of diphthamide can contribute to the development of novel therapeutic agents
Mechanism of Action
Diphthamide exerts its effects by ensuring the accuracy of translation elongation in eukaryotic cells. It is the target of ADP-ribosylation by diphtheria toxin, which inactivates eEF2 and halts protein synthesis, leading to cell death. The molecular targets involved include eEF2 and the enzymes DPH1-DPH7 that are responsible for its biosynthesis .
Comparison with Similar Compounds
Diphthamide is unique due to its specific modification on eEF2 and its role in translation fidelity. Similar compounds include:
Histidine: The precursor amino acid for diphthamide.
Diphthine: An intermediate in the biosynthesis of diphthamide.
S-adenosyl methionine: A common methyl donor in the biosynthesis of diphthamide
Diphthamide stands out due to its exclusive presence in eEF2 and its specific targeting by diphtheria toxin .
Properties
CAS No. |
1605275-03-3 |
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Molecular Formula |
C13H23N5O3 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-[(3S)-4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]propanoate |
InChI |
InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/t9-,10-/m0/s1 |
InChI Key |
FOOBQHKMWYGHCE-UWVGGRQHSA-N |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CCC1=NC=C(N1)C[C@@H](C(=O)[O-])N)C(=O)N |
Canonical SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])N)C(=O)N |
Origin of Product |
United States |
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